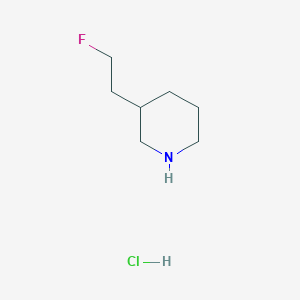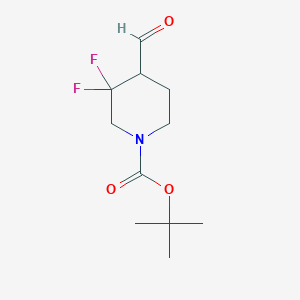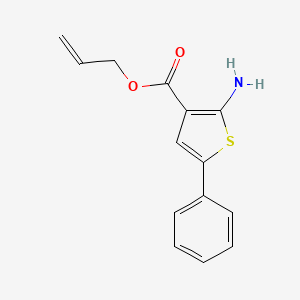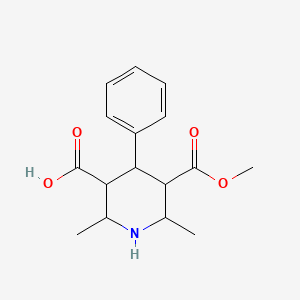![molecular formula C14H17FO3 B8036322 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene](/img/structure/B8036322.png)
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Übersicht
Beschreibung
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene is a useful research compound. Its molecular formula is C14H17FO3 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copolymerization with Styrene
This compound has been used to synthesize novel trisubstituted ethylenes and copolymerized with styrene. These copolymers were characterized by various techniques such as CHN elemental analysis, IR, 1H- and 13C-NMR, GPC, DSC, and TGA. The decomposition of these copolymers typically occurs in two steps, first in the 200–500°C range, followed by a second decomposition in the 500–800°C range (Kharas et al., 2017).
Synthesis of Water-Soluble Polymethacrylates
The compound has been involved in the anionic polymerization of methacrylates leading to water-soluble polymethacrylates. These polymers exhibit specific thermal sensitivities and solubility characteristics that depend on the length of the hydrophilic oligo(ethylene glycol) unit (Han et al., 2003).
Applications in Organic Solar Cells
Semiconducting polymer thin films, including those based on similar fluoro- and methoxy-substituted styrene compounds, have been studied for their application in organic photovoltaic (OPV) cells. The film morphology and performance are analyzed using techniques like scanning tunneling microscopy (STM) and photoconductive atomic force microscopy (pc-AFM) (Caballero-Quintana et al., 2018).
Polymerization Studies
The compound has been part of studies involving the free radical polymerization of substituted styrenes, providing insights into the reaction mechanisms and rates of polymerization under various conditions (Berry et al., 1997).
Formation of Star Polymers
This compound has also been used in the synthesis of star polymers through living cationic polymerization. Such polymers have applications in the field of advanced materials due to their unique structural properties (Shohi et al., 1992).
Eigenschaften
IUPAC Name |
2-(3-ethenyl-4-fluoro-2-methoxyphenyl)-2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-4-10-12(15)7-6-11(13(10)16-3)14(5-2)17-8-9-18-14/h4,6-7H,1,5,8-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHQIRLIVHBJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C2=C(C(=C(C=C2)F)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





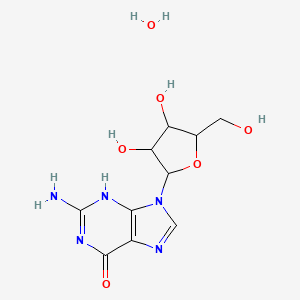
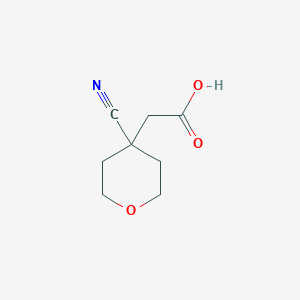
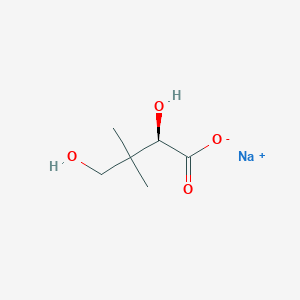


![2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)
